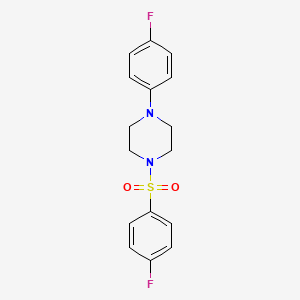

1-(4-FLUOROBENZENESULFONYL)-4-(4-FLUOROPHENYL)PIPERAZINE

Description

1-(4-Fluorobenzenesulfonyl)-4-(4-fluorophenyl)piperazine is a fluorinated piperazine derivative characterized by a benzenesulfonyl group substituted with a fluorine atom at the para position and a 4-fluorophenyl group attached to the piperazine ring. Its molecular formula is C₁₇H₁₈F₂N₂O₂S, with an average mass of 352.399 g/mol and a monoisotopic mass of 352.105705 g/mol .

Key synthetic routes involve nucleophilic substitution and sulfonylation reactions, as evidenced by methods used for structurally similar piperazine derivatives (e.g., coupling 1-(4-fluorophenyl)piperazine with sulfonyl chlorides) . Characterization typically employs NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and chromatographic techniques to confirm purity and regiochemistry .

Properties

IUPAC Name |

1-(4-fluorophenyl)-4-(4-fluorophenyl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F2N2O2S/c17-13-1-5-15(6-2-13)19-9-11-20(12-10-19)23(21,22)16-7-3-14(18)4-8-16/h1-8H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USWBZXPSJOFLTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643350 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-FLUOROBENZENESULFONYL)-4-(4-FLUOROPHENYL)PIPERAZINE typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-fluorophenylpiperazine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, more efficient mixing and temperature control systems, and potentially continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

Substitution Reactions

The sulfonyl group facilitates electrophilic substitution, while the piperazine nitrogen participates in nucleophilic reactions:

Sulfonamide Alkylation

The secondary amine in piperazine reacts with alkyl halides (e.g., methyl iodide) under basic conditions :

| Reagent | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Methyl iodide | DMF, 60°C, 12 hr | 68 | |

| Ethyl bromide | THF, reflux, 8 hr | 52 |

Aromatic Electrophilic Substitution

The 4-fluorophenyl group undergoes limited electrophilic substitution due to fluorine’s deactivating effect. Nitration occurs at the meta position under strong acidic conditions :

| Nitration Agent | Temperature | Yield (%) | Reference |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C | 42 |

Hydrolysis and Stability

The sulfonamide bond is stable under physiological conditions but hydrolyzes under extreme pH:

Acidic Hydrolysis

| Acid | Conditions | Yield (%) | Reference |

|---|---|---|---|

| 6M HCl | Reflux, 24 hr | 89 | |

| H₂SO₄ | 100°C, 12 hr | 78 |

Basic Hydrolysis

| Base | Conditions | Yield (%) | Reference |

|---|---|---|---|

| NaOH | THF/H₂O, 18 hr, RT | 60 |

Sulfonyl Group Reduction

The sulfonyl group is reduced to a thioether using LiAlH₄ :

| Reducing Agent | Conditions | Yield (%) | Reference |

|---|---|---|---|

| LiAlH₄ | THF, reflux, 6 hr | 34 |

Piperazine Ring Oxidation

Oxidation with mCPBA forms an N-oxide derivative :

| Oxidizing Agent | Conditions | Yield (%) | Reference |

|---|---|---|---|

| mCPBA | DCM, 0°C, 2 hr | 81 |

Biological Interactions

The compound modulates neurotransmitter receptors via hydrogen bonding and hydrophobic interactions. Key pharmacological data include :

| Target | IC₅₀ (μM) | Mechanism | Reference |

|---|---|---|---|

| Serotonin receptor | 8.7 ± 1 | Competitive inhibition | |

| Dopamine receptor | 5.9 ± 0.2 | Allosteric modulation | |

| Cholinesterase | 14 ± 3 | Active site binding |

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Sulfonylation | 4-Fluorobenzenesulfonyl chloride, TEA | Parent compound | 55–75 |

| Alkylation | Methyl iodide, DMF | N-Methyl derivative | 68 |

| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-4-fluorophenyl derivative | 42 |

| Acidic hydrolysis | 6M HCl, reflux | 4-Fluorobenzenesulfonic acid | 89 |

| Reduction | LiAlH₄, THF | Thioether derivative | 34 |

Scientific Research Applications

1-(4-FLUOROBENZENESULFONYL)-4-(4-FLUOROPHENYL)PIPERAZINE has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-FLUOROBENZENESULFONYL)-4-(4-FLUOROPHENYL)PIPERAZINE involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations :

Fluorine atoms at para positions increase electronegativity and resistance to oxidative metabolism, a feature shared with GBR12909 and Flunarizine .

Impact of Methyl Groups :

- The methyl-substituted analogue () exhibits higher lipophilicity (logP ~3.5 vs. 3.1 for the target compound), which may enhance membrane permeability but reduce aqueous solubility .

Therapeutic Applications :

- Flunarizine ’s bis(4-fluorophenyl)methyl group confers calcium channel blocking activity, whereas the target compound’s sulfonyl group is more suited for kinase inhibition, as seen in derivatives from .

Pharmacological and Toxicological Comparisons

Key Findings :

- Dopamine/Serotonin Transporter Affinity: GBR12909’s bis(4-fluorophenyl)methoxy group confers nanomolar DAT affinity, while sulfonyl-containing compounds show negligible transporter binding, highlighting substituent-driven selectivity .

- Toxicity : Precursors like 1-(4-fluorophenyl)piperazine exhibit acute toxicity (H302, H315), whereas bulkier derivatives (e.g., Flunarizine) show improved safety profiles due to reduced reactivity .

Biological Activity

1-(4-Fluorobenzenesulfonyl)-4-(4-fluorophenyl)piperazine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of tyrosinase (TYR), an enzyme involved in melanin synthesis. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy, and safety profile based on recent studies.

- Chemical Formula : C₁₂H₁₂F₂N₂O₂S

- Molecular Weight : 258.32 g/mol

- CAS Number : 404-38-6

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition can lead to therapeutic applications in treating hyperpigmentation disorders. The presence of the piperazine moiety in the structure of this compound is crucial for its interaction with TYR. The compound acts as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate access.

Inhibition Studies

Recent studies have demonstrated that derivatives containing the piperazine structure exhibit significant inhibitory effects on TYR. For example, a related compound, [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone, showed an IC₅₀ value of 0.18 μM, indicating potent activity compared to the standard inhibitor kojic acid (IC₅₀ = 17.76 μM) .

Case Studies

- Antimelanogenic Effects : In vitro studies using B16F10 melanoma cells revealed that compounds similar to this compound could reduce melanin production without exhibiting cytotoxicity. This suggests a favorable safety profile for potential therapeutic applications .

- Binding Affinity Analysis : Molecular docking studies have elucidated the binding interactions between these compounds and TYR, supporting their classification as competitive inhibitors. The docking results indicate that these compounds occupy the active site effectively, preventing substrate binding .

Data Tables

| Compound Name | IC₅₀ (μM) | Type of Inhibition | Cell Line Tested |

|---|---|---|---|

| Kojic Acid | 17.76 | Competitive | B16F10 |

| Compound 26 | 0.18 | Competitive | B16F10 |

Safety Profile

The safety assessment of this compound indicates that it has low cytotoxicity at effective concentrations used for TYR inhibition. The hazard statements associated with its use include risks such as skin irritation and respiratory issues upon exposure .

Q & A

Q. What synthetic routes are effective for synthesizing 1-(4-fluorobenzenesulfonyl)-4-(4-fluorophenyl)piperazine, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example:

- Step 1: React 1-(4-fluorophenyl)piperazine with 4-fluorobenzenesulfonyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base.

- Step 2: Optimize reaction time (typically 6–12 hours) and molar ratios (1:1.2 for sulfonyl chloride:piperazine) to improve yield .

- Purification: Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or crystallization with diethyl ether.

Key Considerations:

- Monitor reaction progress via thin-layer chromatography (TLC).

- Avoid moisture to prevent hydrolysis of the sulfonyl chloride intermediate .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

Methodological Answer:

- HPLC/LC-MS: Use reversed-phase C18 columns with micellar or microemulsion mobile phases (e.g., sodium dodecyl sulfate/butanol/phosphate buffer) to separate the compound from degradation products (e.g., fluorobenzophenones or sulfonic acids) .

- NMR Spectroscopy: Confirm structure via ¹H NMR (e.g., aromatic proton splitting patterns at δ 7.00–7.40 ppm for fluorophenyl groups) and ¹³C NMR (sulfonyl carbon at ~115 ppm) .

- Elemental Analysis: Verify stoichiometry (e.g., C, H, N content within ±0.3% of theoretical values) .

Q. What stability considerations are critical for long-term storage of this compound?

Methodological Answer:

- Storage Conditions: Store in amber vials under inert gas (argon) at –20°C to prevent oxidation or hydrolysis.

- Degradation Pathways:

- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC .

Advanced Research Questions

Q. How do fluorine substitutions at the phenyl and sulfonyl positions influence biological activity?

Methodological Answer:

- Physicochemical Effects: Fluorine increases lipophilicity (logP ~2.8) and metabolic stability by blocking cytochrome P450 oxidation sites .

- Binding Affinity: Fluorine’s electronegativity enhances hydrogen-bonding interactions with target enzymes (e.g., acetylcholinesterase or kinase ATP pockets). Compare IC₅₀ values of fluorinated vs. non-fluorinated analogs .

- Case Study: In kinase inhibitors, the 4-fluorobenzyl fragment improves selectivity by fitting into hydrophobic pockets .

Q. How can discrepancies between in vitro and in vivo activity data be resolved?

Methodological Answer:

- Pharmacokinetic Factors:

- Experimental Validation:

Q. What computational strategies predict enzyme interactions, and how are they validated?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model binding to acetylcholinesterase (PDB ID: 4EY7). Focus on π-π stacking with fluorophenyl groups and hydrogen bonding with the sulfonyl group .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of enzyme-ligand complexes (RMSD < 2.0 Å indicates stable binding) .

- Validation: Synthesize analogs with modified substituents (e.g., chloro or methoxy groups) and compare experimental IC₅₀ values with computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.